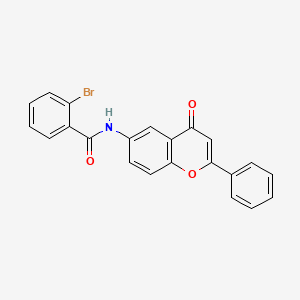

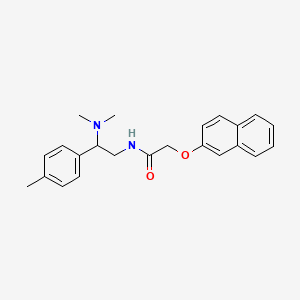

![molecular formula C20H14ClFN2O4S B2446809 N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 823829-66-9](/img/structure/B2446809.png)

N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C20H14ClFN2O4S and its molecular weight is 432.85. The purity is usually 95%.

BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Fluorinated Compounds

Fluorinated heterocyclic compounds have garnered attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. One study reports a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting the role of fluorinated compounds in the development of novel chemical entities with potential applications in drug discovery and materials science (Buscemi et al., 2001).

Innovative Synthesis Techniques

Research on novel synthetic routes to complex molecules is critical for advancing chemical synthesis and medicinal chemistry. A study on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride presents an alternative route to a key intermediate used in the preparation of pesticides, demonstrating the importance of innovative synthesis techniques in the development of agrochemicals (Xiao-hua Du et al., 2005).

Radiopharmaceutical Applications

The development of radiolabeled compounds for positron emission tomography (PET) imaging is an area of significant interest. A study describes the synthesis and evaluation of 18F-labeled vorozole analogues as PET tracers for aromatase, showcasing the application of fluorinated compounds in creating diagnostic tools for medical imaging (Erlandsson et al., 2008).

Catalysis and Organic Transformations

Copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant represents a significant advancement in the field of organic synthesis, offering a novel approach to N-demethylation and highlighting the potential of fluorinated reagents in facilitating complex chemical transformations (Xu Yi et al., 2020).

Material Science and Polymer Chemistry

The synthesis of novel aromatic poly(amine-imide)s bearing a pendent triphenylamine group discusses the preparation and characterization of polymers with unique photophysical, electrochemical, and electrochromic characteristics, illustrating the application of fluorinated compounds in the development of advanced materials (Shu-Hua Cheng et al., 2005).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN2O4S/c21-16-5-2-1-4-13(16)12-23-19-20(24-18(28-19)17-6-3-11-27-17)29(25,26)15-9-7-14(22)8-10-15/h1-11,23H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGNYLCVIRZMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2446726.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL](/img/structure/B2446729.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2446734.png)

![2-chloro-5-(thiomorpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2446736.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446737.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2446741.png)

![N-(3-cyanophenyl)-2-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2446744.png)